what is the structure of Z-Ala-Gln-OH
what is the structure of Z-Ala-Gln-OH
An In-Depth Technical Guide to the Structure of N-α-Benzyloxycarbonyl-L-alanyl-L-glutamine (Z-Ala-Gln-OH)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the dipeptide Z-Ala-Gln-OH, a key building block in synthetic peptide chemistry. We will dissect its molecular architecture, explore the rationale behind its design, and detail the methodologies for its synthesis and characterization. This document is intended to serve as a technical resource, blending foundational chemical principles with practical applications relevant to peptide research and development.
Molecular Structure and Rationale
Z-Ala-Gln-OH is a synthetic dipeptide derivative. Its nomenclature signifies its composition: an L-alanine residue linked to an L-glutamine residue, with the N-terminus of the alanine protected by a benzyloxycarbonyl (Z) group and the C-terminus of the glutamine possessing a free carboxylic acid (-OH).
Constituent Components
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L-Alanine (Ala): A nonpolar, aliphatic amino acid. Its small methyl side chain provides minimal steric hindrance in peptide structures.[1]
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L-Glutamine (Gln): A polar, neutral amino acid featuring a carboxamide side chain. Glutamine is a crucial amino acid in cell culture and metabolism, but it is unstable in aqueous solutions.[2]
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Benzyloxycarbonyl (Z or Cbz) Group: This is an amine-protecting group critical in peptide synthesis.[3] The 'Z' group is introduced to selectively block the reactivity of the N-terminal amino group of alanine, thereby directing the reaction to the C-terminal carboxyl group for peptide bond formation.[3] This strategic protection is fundamental to building peptide chains in a controlled, sequential manner.[3] The Z-group is known for its stability under various coupling conditions and can be selectively removed under mild hydrogenolysis, which does not affect peptide bonds or other sensitive functional groups.[3]
Chemical Identity and Properties
The precise arrangement of these components results in the molecule identified by the IUPAC name (2S)-5-amino-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid.[4]
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁N₃O₆ | [4] |
| Molecular Weight | 351.35 g/mol | [4] |
| CAS Number | 21467-17-4 | [4] |
| Appearance | White solid / powder | [5] |
| Melting Point | 134-138 °C | [5][6] |
| Optical Activity | [α]23/D −7.3°, c = 2 in ethanol | [5] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [6] |
Key Identifiers:
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InChI: InChI=1S/C16H21N3O6/c1-10(14(21)19-12(15(22)23)7-8-13(17)20)18-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H2,17,20)(H,18,24)(H,19,21)(H,22,23)/t10-,12-/m0/s1[4]
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SMILES: CNN)C(=O)O)NC(=O)OCC1=CC=CC=C1[4]
Structural Visualization
The following diagram illustrates the covalent structure of Z-Ala-Gln-OH, highlighting the key functional groups.
Caption: Chemical structure of Z-Ala-Gln-OH.
Synthesis and Purification
The synthesis of Z-Ala-Gln-OH is a classic example of solution-phase peptide synthesis. The process requires precise control to ensure the formation of the correct peptide bond and to prevent unwanted side reactions or racemization.
Synthetic Strategy: The Role of Protection
The core challenge in forming a dipeptide is to selectively create an amide bond between the carboxyl group of one amino acid and the amino group of another, without them reacting with themselves.[3] This is achieved through a protection/deprotection strategy.
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N-Terminal Protection: The amino group of L-alanine is protected with the benzyloxycarbonyl (Z) group. This prevents it from acting as a nucleophile and allows the carboxyl group to be selectively activated.
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Carboxyl Activation: The carboxyl group of Z-Ala-OH is activated using a coupling reagent (e.g., DCC, HBTU). This converts the hydroxyl of the carboxylic acid into a good leaving group, making the carbonyl carbon highly electrophilic.
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Coupling: The activated Z-Ala is reacted with L-glutamine. The free amino group of L-glutamine attacks the activated carbonyl, forming the peptide bond.
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Purification: The final product is purified from byproducts and unreacted starting materials, typically using crystallization or chromatography.
Experimental Workflow: Conceptual Overview
The following workflow diagram illustrates the logical steps in the synthesis of Z-Ala-Gln-OH.
Caption: General workflow for solution-phase dipeptide synthesis.
Analytical Characterization
To ensure the identity and purity of the synthesized Z-Ala-Gln-OH, a suite of analytical techniques is employed. This self-validating system confirms that the target molecule has been produced to the required specifications for its intended use in further synthetic steps.
| Technique | Purpose | Expected Outcome for Z-Ala-Gln-OH |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity by separating the target compound from impurities. | A major peak corresponding to the product with purity typically >98-99%. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. | Detection of an ion corresponding to the calculated mass of Z-Ala-Gln-OH (e.g., [M+H]⁺ at m/z 352.15). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidates the chemical structure and confirms atomic connectivity. | A spectrum with chemical shifts and coupling constants consistent with the protons and carbons in the Z, Ala, and Gln moieties. |
| Melting Point Analysis | A physical constant used as an indicator of purity. | A sharp melting point within the literature range (134-138 °C) indicates high purity.[5][6] |
| Optical Rotation | Confirms the stereochemical integrity (L-configuration) of the amino acid residues. | A specific rotation value matching the established standard, confirming that no racemization occurred during synthesis.[5] |
Applications and Significance in Research
The primary application of Z-Ala-Gln-OH is as a protected dipeptide building block for the synthesis of more complex peptides and proteins.[5] Its structure is intentionally designed for this purpose.
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Stepwise Peptide Synthesis: It can be used in a convergent synthesis strategy, where pre-formed di- or tri-peptides are coupled together to build a larger sequence.
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Improved Stability: The unprotected dipeptide, L-Alanyl-L-Glutamine (Ala-Gln), is widely used as a stable source of glutamine in mammalian cell culture media.[2][7] Glutamine is essential for cell growth but degrades in liquid media, producing ammonia which can be toxic to cells.[7] Ala-Gln is more stable and is enzymatically cleaved by cells to release glutamine and alanine as needed.[2]
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Therapeutic Research: The Ala-Gln dipeptide has been investigated for various therapeutic benefits, including reducing inflammation, protecting the intestinal barrier, and ameliorating retinal neurodegeneration in diabetic models.[8] Z-Ala-Gln-OH serves as a key intermediate in the chemical synthesis of this and other glutamine-containing peptides for research.
Conclusion
Z-Ala-Gln-OH is more than a simple dipeptide; it is a precisely engineered molecular tool. Its structure, featuring the strategic placement of the benzyloxycarbonyl protecting group, enables the controlled and efficient synthesis of complex peptide chains. Understanding its chemical properties, the logic of its synthesis, and the methods for its characterization is fundamental for researchers in medicinal chemistry, drug development, and biotechnology who rely on high-quality peptide intermediates to advance their work.
References
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Di-peptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model. National Institutes of Health. Available at: [Link]
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Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. PubMed Central. Available at: [Link]
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Amino acid. Wikipedia. Available at: [Link]
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Essential Amino Acids: Chart, Abbreviations and Structure. Technology Networks. Available at: [Link]
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Mitochondrial Transport and Metabolic Integration: Revisiting the Role of Metabolite Trafficking in Cellular Bioenergetics. MDPI. Available at: [Link]
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Z-Ala-gln-OH. PubChem, National Institutes of Health. Available at: [Link]
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Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link]
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Retatrutide (LY3437943), 99.4% purity peptide. NovoPro Bioscience. Available at: [Link]
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Transfer RNA. Wikipedia. Available at: [Link]
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N(alpha)-Benzyloxycarbonyl-L-glutamine, 99%. Fisher Scientific. Available at: [Link]
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